2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide
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Overview
Description
2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide (HMPA) is an organic compound that has been studied extensively in academic research for its potential applications in a variety of fields. HMPA is a hydrazine derivative of an acetamide, and is a white crystalline solid at room temperature. It is soluble in water, methanol, ethanol, and other organic solvents. Its chemical formula is C7H10N2O2, and it has a molecular weight of 154.17 g/mol.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide involves the reaction of 4-methoxybenzoyl chloride with hydrazine hydrate to form 4-methoxybenzohydrazide, which is then reacted with oxalyl chloride to form 2-hydrazino-2-oxoacetamide. This compound is then reacted with 4-methoxyaniline to obtain the final product.
Starting Materials
4-methoxybenzoyl chloride, hydrazine hydrate, oxalyl chloride, 4-methoxyaniline
Reaction
Step 1: Reaction of 4-methoxybenzoyl chloride with hydrazine hydrate to form 4-methoxybenzohydrazide., Step 2: Reaction of 4-methoxybenzohydrazide with oxalyl chloride to form 2-hydrazino-2-oxoacetamide., Step 3: Reaction of 2-hydrazino-2-oxoacetamide with 4-methoxyaniline to obtain 2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide.
Mechanism Of Action
2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide is an electrophilic reagent that can react with nucleophiles to form a variety of products. It is typically used as a catalyst in organic reactions, and can be used to form a variety of products, including amides, imides, and nitriles. It can also be used to form polymers, and has been used in the synthesis of polyesters, polyamides, and polyurethanes.
Biochemical And Physiological Effects
2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide has been studied for its potential biochemical and physiological effects. It has been shown to act as an antioxidant, and has been found to inhibit the production of reactive oxygen species. It has also been found to have anti-inflammatory and anti-angiogenic effects, and has been shown to inhibit the growth of cancer cells. Additionally, 2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide has been shown to have neuroprotective effects, and has been studied for its potential applications in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize, and is stable in aqueous solutions. Additionally, it is soluble in a variety of organic solvents, making it easy to use in a variety of reactions. However, 2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide can be toxic if ingested, and should be handled with care in the laboratory.
Future Directions
2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide has a variety of potential applications in academic research, and future research should focus on exploring these applications further. For example, further research should be conducted to explore the potential applications of 2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide in the development of new drug molecules, as well as its potential applications in materials science. Additionally, further research should be conducted to explore the potential biochemical and physiological effects of 2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide, as well as its potential applications in the treatment of neurodegenerative diseases. Finally, further research should be conducted to explore the potential toxicity of 2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide, and to develop methods for safely handling it in the laboratory.
Scientific Research Applications
2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide has been studied extensively in academic research for its potential applications in a variety of fields. It has been used as a reagent in organic synthesis, as an analytical tool, and in the development of new drug molecules. It has also been used in the synthesis of various polymers and as a catalyst in organic reactions. In addition, 2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide has been studied for its potential applications in biochemistry, pharmacology, and materials science.
properties
IUPAC Name |
2-hydrazinyl-N-(4-methoxyphenyl)-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-15-7-4-2-6(3-5-7)11-8(13)9(14)12-10/h2-5H,10H2,1H3,(H,11,13)(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHSLEPUZVJIRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364864 |
Source
|
Record name | 2-Hydrazinyl-N-(4-methoxyphenyl)-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydrazinyl-N-(4-methoxyphenyl)-2-oxoacetamide | |
CAS RN |
20580-47-6 |
Source
|
Record name | 2-Hydrazinyl-N-(4-methoxyphenyl)-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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